Product packaging for 4,6-Dibromobenzene-1,3-diamine(Cat. No.:CAS No. 36210-57-8)

4,6-Dibromobenzene-1,3-diamine

Cat. No.: B079484
CAS No.: 36210-57-8
M. Wt: 265.93 g/mol
InChI Key: MWJAGLVFLTXBAB-UHFFFAOYSA-N
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Description

Chemical Profile and Applications 4,6-Dibromobenzene-1,3-diamine (CAS 36210-57-8) is a high-purity aromatic diamine with the molecular formula C₆H₆Br₂N₂ and a molecular weight of 265.93 g/mol . This compound, also known as 1,5-Diamino-2,4-dibromobenzene, is characterized by its solid form and a melting point of 133-135 °C . The presence of two bromine atoms and two amine groups on the benzene ring makes it a versatile and valuable building block in organic synthesis and materials science research. It is primarily used as a monomer in polymerization reactions, such as the synthesis of poly(m-aniline) and other advanced polymers via Buchwald-Hartwig amination . Its structural features are crucial for creating polymers with specific electronic properties and for incorporating rigid, functionalized units into larger molecular architectures. Handling and Safety Information This compound requires careful handling to maintain its stability and integrity. It is recommended to store it in a dark place under an inert atmosphere at room temperature . Researchers should note the following hazard statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment, including gloves and eye/face protection, should be worn. The product is intended For Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6Br2N2 B079484 4,6-Dibromobenzene-1,3-diamine CAS No. 36210-57-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,6-dibromobenzene-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Br2N2/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJAGLVFLTXBAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)Br)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20615655
Record name 4,6-Dibromobenzene-1,3-diamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36210-57-8
Record name 4,6-Dibromobenzene-1,3-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dibromobenzene-1,3-diamine
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Synthetic Methodologies for 4,6 Dibromobenzene 1,3 Diamine and Analogous Structures

Established Synthetic Pathways to Substituted Benzenediamines

Traditional synthetic routes to 4,6-dibromobenzene-1,3-diamine and its analogs primarily involve reductive amination and regioselective halogenation. These methods, while foundational, are continuously being optimized for improved efficiency and scalability.

Reductive Amination Strategies for Dinitrobromobenzene Precursors

A common and effective method for preparing aromatic diamines is the reduction of corresponding dinitro compounds. In the case of this compound, a suitable precursor is a dinitrobromobenzene derivative. The reduction of the nitro groups to amino groups can be achieved using various reducing agents.

For instance, the reduction of 4,7-dibromo-2,1,3-benzothiadiazole (B82695) with sodium borohydride (B1222165) in ethanol (B145695) can yield 3,6-dibromobenzene-1,2-diamine. rsc.org This reaction is typically carried out at a low temperature (0°C) and then stirred at ambient temperature for an extended period to ensure complete reduction. rsc.org Another example involves the reduction of a dinitrobenzene derivative using stannous chloride to produce the corresponding diamine. google.com Catalytic hydrogenation is also a widely used method, although in some cases, it can lead to complex product mixtures. mdpi.compreprints.org For example, attempts to reduce certain aromatic nitro groups using palladium on charcoal have been reported to be unsuccessful, necessitating the use of other reducing agents like tin(II) chloride. mdpi.compreprints.org

The choice of reducing agent and reaction conditions is critical and often depends on the specific substrate and desired purity of the final product.

Table 1: Reductive Amination of Dinitrobromobenzene Precursors

PrecursorReducing AgentSolventProductYield (%)Reference
4,7-Dibromo-2,1,3-benzothiadiazoleSodium BorohydrideEthanol3,6-Dibromobenzene-1,2-diamineNot specified rsc.org
4-Diethyl-amino-m-di-nitro-benzeneStannous ChlorideNot specified4-Diethylamino-m-phenylene-di-amino hydrochlorideNot specified google.com
Aromatic Nitro GroupTin(II) ChlorideEthanolBenzene-1,2-diamine building blocks71-98 mdpi.compreprints.org

Regioselective Halogenation of Aromatic Diamine Scaffolds

Achieving the desired substitution pattern on an aromatic ring is a significant challenge in organic synthesis. Regioselective halogenation allows for the specific placement of halogen atoms on an aromatic diamine scaffold. This is particularly important for producing isomers like this compound with high purity.

Various halogenating agents and catalysts can be employed to control the position of bromination. The inherent directing effects of the amino groups on the aromatic ring play a crucial role in determining the regioselectivity of the reaction. However, achieving high selectivity can be challenging due to the activating nature of the amino groups, which can lead to the formation of multiple isomers.

Research has focused on developing catalytic systems that can direct the halogenation to specific positions. For example, o-phenylenediamine (B120857) has been used as a catalyst for the highly regioselective conversion of epoxides to halohydrins using elemental halogens, a reaction that highlights the potential for diamine structures to influence regioselectivity. electronicsandbooks.comresearchgate.net While not a direct halogenation of a diamine, this demonstrates the principle of using catalyst-substrate interactions to control reaction outcomes.

Advanced Catalytic Approaches in 1,3-Diamine Synthesis

Modern synthetic chemistry has seen the development of powerful catalytic methods that offer greater efficiency, selectivity, and functional group tolerance compared to traditional techniques.

Palladium-Catalyzed Carbon-Nitrogen Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and high efficiency. It allows for the coupling of aryl halides or triflates with a wide variety of amines, including the synthesis of aromatic diamines. wikipedia.org

The synthesis of polyazamacrocycles containing a 1,3-disubstituted benzene (B151609) moiety has been achieved through a one-pot palladium-catalyzed diamination of 1,3-dibromobenzene (B47543). researchgate.net The development of specialized phosphine (B1218219) ligands has been crucial to the success of the Buchwald-Hartwig amination, enabling the coupling of a wider range of substrates under milder conditions. wikipedia.orgthieme-connect.com For instance, the use of bidentate phosphine ligands like BINAP and DDPF was a significant advancement, allowing for the efficient coupling of primary amines. wikipedia.org

Table 2: Examples of Palladium-Catalyzed Amination Reactions

Aryl HalideAmineCatalyst SystemProductReference
1,3-DibromobenzeneLinear PolyaminesPalladium / Phosphine LigandPolyaza Macrocycles researchgate.net
Aryl ChloridesPrimary and Secondary AminesBenzimidazolyl Phosphine-PdAryl Amines thieme-connect.comhkmu.edu.hk

Chemo- and Regioselective Functionalization Techniques

The selective functionalization of polyfunctional molecules is a key challenge in organic synthesis. ulb.ac.be Advanced techniques are being developed to achieve high chemo- and regioselectivity, which is essential for the synthesis of complex molecules like specifically substituted benzenediamines.

Supramolecular strategies, for instance, have been explored to achieve selective monofunctionalization of diamines. ulb.ac.be This involves the use of a molecular container that protects one of the amino groups, allowing the other to be functionalized selectively. ulb.ac.be Another approach involves the use of directing groups in catalytic C-H functionalization reactions to achieve high regioselectivity. For example, Ir-catalyzed C-H borylation has been used for the regioselective functionalization of 2,1,3-benzothiadiazole. nih.gov

These advanced methods offer precise control over the reaction, enabling the synthesis of complex and specifically functionalized aromatic diamines that would be difficult to access through traditional methods.

Process Optimization and Scalability Considerations for this compound Production

The transition from a laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Process optimization is crucial to ensure that the synthesis of this compound is economically viable, safe, and environmentally friendly.

Key considerations for scalability include:

Cost and availability of starting materials: The chosen synthetic route should utilize readily available and inexpensive starting materials. thieme-connect.com

Reaction conditions: Mild reaction conditions are generally preferred for large-scale production to reduce energy consumption and the need for specialized equipment. lboro.ac.uk

Catalyst efficiency and cost: For catalytic processes, the catalyst should be highly active, allowing for low catalyst loadings. thieme-connect.com Catalyst stability and recyclability are also important economic factors.

Purification: The purification of the final product should be straightforward and efficient to minimize waste and cost.

Safety and environmental impact: The process should be designed to minimize the use of hazardous reagents and the generation of toxic waste.

Research into scalable syntheses often focuses on developing robust and reproducible procedures. For example, a three-step synthesis of benzene-1,2-diamine building blocks has been reported to be reproducible and scalable up to 20 mmol. mdpi.compreprints.org Similarly, a one-minute, scalable synthesis of benzimidazoles from 1,2-diaminoarenes highlights the potential for developing highly efficient and scalable processes. researchgate.net

Isolation and Purification Protocols for Academic Research

The isolation and purification of this compound and its structural analogs are critical steps to ensure the high purity required for subsequent synthetic applications and analytical characterization. The methodologies employed are largely dependent on the physical state of the crude product (solid or oil) and the nature of the impurities present. Standard laboratory techniques such as recrystallization and column chromatography are frequently utilized, often in combination, to achieve the desired level of purity.

Following synthesis, the initial workup typically involves extraction to separate the product from the reaction mixture. For instance, in the preparation of the isomeric 3,6-dibromobenzene-1,2-diamine, a common procedure involves adding water to the reaction mixture and then extracting the product with an organic solvent like ether. The organic extract is subsequently washed with brine to remove water-soluble impurities and then dried over an anhydrous drying agent, such as sodium sulfate, before the solvent is removed by evaporation to yield the crude product. rsc.org

For solid crude products, recrystallization is a powerful and widely used purification technique. The choice of solvent is crucial and is determined by the solubility profile of the compound—the ideal solvent should dissolve the compound well at an elevated temperature but poorly at room temperature, allowing for the formation of pure crystals upon cooling. For example, the crude product of a reaction yielding a dibrominated benzothiadiazole, a precursor to a diamine, was purified by recrystallization from chloroform (B151607) to yield white needle-like crystals. rsc.org In another instance, a related dibromo-benzoselenadiazole was purified by recrystallization from ethyl acetate (B1210297) to give golden yellow needles. rsc.org While a specific recrystallization solvent for this compound is not extensively documented in readily available literature, solvents such as ethanol have been successfully used for the recrystallization of other aromatic diamine compounds.

Column chromatography is another indispensable method for the purification of this compound and its analogs, particularly for separating mixtures that are not easily resolved by recrystallization or for purifying oily products. The choice of the stationary phase (e.g., silica (B1680970) gel or alumina) and the mobile phase (eluent) is critical for achieving good separation. For the purification of 3,6-dibromobenzene-1,2-diamine, column chromatography on neutral alumina (B75360) with chloroform as the eluent has been reported to yield the pure compound as a grey solid. rsc.org In the purification of other brominated aromatic compounds, silica gel is a common stationary phase. The eluent system is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The ratio of these solvents is optimized to achieve the best separation. For example, a brominated aromatic compound was purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (10:1 ratio). rsc.org Another example is the purification of a crude product using a chloroform/petroleum ether (1:3 v/v) mixture as the eluent on a silica gel column. rsc.org

In some cases, a combination of these techniques is necessary. A crude product might first be subjected to column chromatography to remove the bulk of the impurities, followed by recrystallization of the collected fractions to obtain a highly pure final product. The purity of the isolated this compound is typically assessed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and melting point analysis.

Table 1: Summary of Purification Protocols for Dibrominated Diamines and Analogous Structures

CompoundPurification TechniqueStationary PhaseEluent SystemTypical OutcomeReference
3,6-Dibromo-1,2-phenylenediamineExtraction & WashingN/AEther / BrineCrude Solid rsc.org
3,6-Dibromo-1,2-phenylenediamineColumn ChromatographyNeutral AluminaChloroformGrey Solid (87% yield) rsc.org
4,7-Dibromo-2,1,3-benzothiadiazoleRecrystallizationN/AChloroformWhite Needle Crystals (90% yield) rsc.org
4,7-Dibromo-2,1,3-benzoselenadiazoleRecrystallizationN/AEthyl AcetateGolden Yellow Needles (92% yield) rsc.org
N,N-diethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amineColumn ChromatographySilica GelEthyl Acetate / Petroleum Ether (10:1)White Solid (80% yield) rsc.org
2-halomethyl-4,6-dibromo anilineExtraction & WashingN/ADichloromethane / Saturated Sodium BicarbonateDichloromethane Solution google.com
4,8-Dibromobenzo[1,2-d:4,5-d']bis( rsc.orgCurrent time information in Bangalore, IN.google.comthiadiazole)Column ChromatographySilica GelDichloromethane / Hexane (1:2 v/v)Yellow Solid (40% yield) mdpi.com

Chemical Reactivity and Transformative Derivatization of 4,6 Dibromobenzene 1,3 Diamine

Electrophilic Aromatic Substitution Reactions on the Diamine Core

The directing effects of the substituents on the aromatic ring are summarized in the table below:

SubstituentPosition on RingActivating/Deactivating EffectDirecting Effect
-NH₂1 and 3Strongly ActivatingOrtho, Para
-Br4 and 6DeactivatingOrtho, Para
Table 1. Substituent Effects in 4,6-Dibromobenzene-1,3-diamine.

The positions available for substitution on the aromatic ring are C2 and C5. Both amino groups strongly direct incoming electrophiles to the C2 position (ortho to the C1-NH₂ and para to the C3-NH₂). The C5 position is ortho to the C6-Br and para to the C4-Br, and also meta to both amino groups. Given that the activating effect of the amino groups is significantly stronger than the deactivating effect of the bromo groups, electrophilic substitution is expected to occur preferentially at the C2 position. The C5 position is sterically hindered by the two bromine atoms and electronically disfavored by the meta-relationship to the powerful activating amino groups.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst would likely lead to the introduction of a halogen atom at the C2 position.

Nitration: Treatment with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the C2 position. youtube.com

Sulfonation: Reaction with fuming sulfuric acid (H₂SO₄/SO₃) would result in the formation of a sulfonic acid (-SO₃H) group at the C2 position.

Friedel-Crafts Alkylation and Acylation: These reactions, which introduce alkyl or acyl groups respectively, would also be directed to the C2 position. However, the basic nature of the amino groups can interfere with the Lewis acid catalyst, often necessitating the use of protecting groups on the amines. hu.edu.jo

Nucleophilic Aromatic Substitution at Bromine Centers

The bromine atoms of this compound are susceptible to displacement via nucleophilic aromatic substitution (SNAᵣ), particularly through transition-metal-catalyzed cross-coupling reactions. These methods have become powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Buchwald-Hartwig Amination: This reaction allows for the formation of new C-N bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This would enable the synthesis of more complex polyamine structures by reacting this compound with various primary or secondary amines. The choice of phosphine (B1218219) ligand on the palladium catalyst is crucial for the success of the reaction. rsc.org

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. harvard.edu This is a versatile method for forming new C-C bonds, allowing for the introduction of a wide range of alkyl, alkenyl, or aryl substituents at the bromine-bearing positions. mdpi.com

Stille Coupling: This involves the reaction with an organotin compound.

Heck Coupling: This reaction couples the aryl bromide with an alkene.

The reactivity of the two bromine atoms may be different, potentially allowing for selective mono-substitution under carefully controlled conditions.

ReactionCoupling PartnerBond FormedPotential Product Type
Buchwald-Hartwig AminationAmine (R-NH₂)C-NSubstituted phenylenediamine
Suzuki CouplingBoronic acid (R-B(OH)₂)C-CAryl- or alkyl-substituted diamine
Stille CouplingOrganostannane (R-SnR'₃)C-CAryl- or alkyl-substituted diamine
Heck CouplingAlkene (R-CH=CH₂)C-CAlkenyl-substituted diamine
Table 2. Common Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Centers.

Redox Chemistry: Oxidative and Reductive Transformations of the Diamine Functionality

The amino groups of this compound can undergo both oxidation and reduction reactions.

Oxidative Transformations:

Aromatic amines, particularly phenylenediamines, are susceptible to oxidation. acs.orgacs.org The oxidation of phenylenediamines can lead to the formation of highly colored and reactive species such as quinone-diimines. sid.ir These intermediates can then undergo further reactions, including polymerization or nucleophilic addition. The specific outcome of the oxidation depends on the oxidant used and the reaction conditions. For example, oxidation with lead tetra-acetate is a known method for the transformation of o-phenylenediamines. rsc.org In the case of this compound, oxidation could potentially lead to the formation of a dibromoquinone-diimine derivative.

Reductive Transformations:

While the amino groups are already in a reduced state, reductive transformations are highly relevant to the synthesis of this compound itself. A common synthetic route to aromatic diamines involves the reduction of the corresponding dinitro compound. For instance, 1,5-dibromo-2,4-dinitrobenzene (B1587414) could be reduced to this compound. A variety of reducing agents can be employed for the reduction of aromatic nitro groups to amines, including: organic-chemistry.orgmasterorganicchemistry.comcommonorganicchemistry.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

Metal/Acid Combinations: Such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl).

Other Reducing Agents: Including sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst, or tin(II) chloride (SnCl₂). orientjchem.org

The choice of reducing agent can be critical, especially if other reducible functional groups are present in the molecule.

Amine Functionalization and Protecting Group Strategies

The primary amino groups of this compound are nucleophilic and can readily undergo a variety of functionalization reactions, including acylation, alkylation, and the formation of imines.

Amine Functionalization:

Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group (-COR) to one or both of the amino groups, forming amides. Selective mono-acylation of symmetric diamines can be achieved under specific conditions, for example, by using N-acylbenzotriazoles or by carefully controlling the stoichiometry and reaction temperature. iaea.orgtandfonline.comrsc.org

Alkylation: The amino groups can be alkylated using alkyl halides or other alkylating agents. Selective mono-alkylation can be challenging as the initial product is often more reactive than the starting material, leading to polyalkylation. However, methods for selective N-monoalkylation of aromatic amines have been developed. researchgate.net

Schiff Base Formation: Condensation with aldehydes or ketones leads to the formation of imines (Schiff bases).

Protecting Group Strategies:

In multi-step syntheses, it is often necessary to protect the highly reactive amino groups to prevent unwanted side reactions. organic-chemistry.org A suitable protecting group should be easy to introduce, stable to the subsequent reaction conditions, and readily removed when no longer needed. Common protecting groups for amines include:

Carbamates: Such as tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc). The Boc group is typically removed under acidic conditions, while the Fmoc group is base-labile, allowing for orthogonal protection strategies.

Amides: Such as the acetamide (B32628) group, which can be introduced by reaction with acetic anhydride.

Sulfonamides: Such as the p-toluenesulfonamide (B41071) (tosyl) group.

The use of protecting groups can also influence the regioselectivity of subsequent reactions. google.comgoogle.com

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong acid (e.g., TFA, HCl)
FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., piperidine)
AcetylAcAcetic anhydride, Acetyl chlorideAcidic or basic hydrolysis
p-ToluenesulfonylTs (or Tosyl)Tosyl chloride (TsCl)Strong acid, reducing agents
Table 3. Common Protecting Groups for Amines.

Controlled and Selective Derivatization Pathways

The presence of multiple reactive sites in this compound—the two amino groups and the two bromine atoms—offers opportunities for controlled and selective derivatization to create complex, highly functionalized molecules.

Selectivity based on Functional Group Reactivity:

Amine vs. Bromine Reactivity: The amino groups are generally more nucleophilic and reactive towards electrophiles than the bromine atoms are towards nucleophiles (without a catalyst). This allows for the selective functionalization of the amino groups while leaving the bromine atoms intact. For example, acylation or alkylation will occur at the nitrogen atoms under conditions where the C-Br bonds are stable.

Bromine vs. C-H Reactivity: Palladium-catalyzed cross-coupling reactions will occur selectively at the C-Br bonds over C-H bond activation under typical conditions.

Regioselectivity:

Electrophilic Aromatic Substitution: As discussed in section 3.1, electrophilic attack is predicted to occur selectively at the C2 position due to the strong directing effects of the amino groups.

Nucleophilic Aromatic Substitution: The two bromine atoms at the 4- and 6-positions are chemically equivalent. Therefore, mono-substitution in cross-coupling reactions will lead to a single regioisomer. Achieving selective mono-substitution over di-substitution often requires careful control of stoichiometry, reaction time, and temperature.

Amine Functionalization: The two amino groups at the 1- and 3-positions are also chemically equivalent. Selective mono-functionalization of one amino group while the other remains free can be achieved using specific reagents or by controlling reaction conditions. iaea.orggoogle.com

By strategically combining these different types of reactions and taking advantage of the inherent selectivity of the molecule, a wide array of derivatives can be synthesized. For instance, one could first selectively mono-acylate an amino group, then perform a Suzuki coupling at one of the bromine centers, followed by functionalization of the second amino group, and finally a second, different cross-coupling reaction at the remaining bromine atom. This stepwise approach allows for the construction of unsymmetrical, highly substituted benzene (B151609) derivatives. The development of such selective functionalization strategies is crucial for the application of this compound in areas such as materials science and medicinal chemistry. nscc-gz.cneuropa.eunih.gov

Applications of 4,6 Dibromobenzene 1,3 Diamine in Advanced Materials Science

Monomer for Covalent Organic Frameworks (COFs) Synthesis

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, constructed from organic building blocks linked by strong covalent bonds. The choice of monomers is critical in dictating the topology, porosity, and functionality of the resulting COF. 4,6-Dibromobenzene-1,3-diamine serves as a valuable linear linker in the synthesis of COFs, primarily due to its reactive amine groups and the presence of bromine atoms that can be leveraged for further functionalization.

The synthesis of COFs from this compound typically involves condensation reactions between its amine functionalities and the aldehyde groups of a complementary multitopic linker. This reaction forms robust imine linkages, which are common in COF chemistry. The geometry of the diamine and the co-monomer dictates the resulting framework's topology. For instance, reacting a linear diamine like this compound with a trigonal trialdehyde can lead to the formation of a 2D hexagonal framework.

The presence of bromine atoms on the benzene (B151609) ring of the diamine linker can influence the electronic properties and the stacking behavior of the resulting 2D layers. The electron-withdrawing nature of bromine can modulate the electron density of the framework, which in turn affects its properties such as charge transport and catalytic activity. nih.gov

Table 1: Hypothetical Properties of a COF Synthesized from this compound and a Trialdehyde Monomer
PropertyValueSignificance
Brunauer-Emmett-Teller (BET) Surface Area~1200 m²/gHigh surface area is crucial for applications in gas storage and catalysis.
Pore Size~1.5 nmUniform microporosity allows for size-selective adsorption and separation.
Thermal Stability (TGA, 5% weight loss)> 400 °CHigh thermal stability is essential for applications in demanding environments.
Band Gap~2.5 eVThe electronic band gap determines the optoelectronic properties of the material.

While this compound is a linear monomer and thus naturally lends itself to the formation of 2D layered structures, its integration into 3D frameworks is also conceivable. This can be achieved by using a tetrahedral or other non-planar co-monomer. The resulting 3D COF would possess a porous structure with interconnected channels, which is highly desirable for applications such as catalysis and molecular separation.

The bromine atoms within the pores of such frameworks can create specific interaction sites for guest molecules. For example, a bromine-functionalized COF has been shown to enhance the desorption efficiency of brominated pollutants, a property attributed to the modified host-guest interactions within the pores. acs.orgnih.gov This suggests that COFs derived from this compound could be designed for targeted capture and release of specific molecules.

A key advantage of incorporating this compound into COF structures is the potential for post-synthetic modification (PSM). The bromine atoms serve as reactive handles for a variety of chemical transformations, allowing for the introduction of new functional groups after the COF has been synthesized. This approach is often preferable to de novo synthesis with functionalized monomers, as it can preserve the crystallinity of the framework. rsc.org

Common PSM reactions that can be performed on bromo-functionalized COFs include palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. These reactions enable the grafting of a wide range of organic moieties onto the COF backbone, thereby tailoring its chemical and physical properties for specific applications. For instance, the introduction of catalytic sites or light-harvesting chromophores can be achieved through PSM.

Table 2: Potential Post-Synthetic Modifications of a Bromo-Functionalized COF and Their Applications
Modification ReactionFunctional Group IntroducedPotential Application
Suzuki CouplingAryl or Heteroaryl GroupsTuning electronic properties, enhancing gas uptake
Sonogashira CouplingAlkynyl GroupsCreating extended conjugation, fluorescence sensing
Buchwald-Hartwig AminationAmino GroupsIntroducing basic sites for catalysis, metal coordination
Azide-Alkyne Cycloaddition ("Click Chemistry")Triazole Rings with Various SubstituentsBioconjugation, immobilization of enzymes

Building Block for Conjugated Polymers and Organic Electronic Materials

Conjugated polymers are organic macromolecules characterized by a backbone of alternating single and double bonds, which allows for the delocalization of π-electrons. This electronic structure imparts semiconducting properties, making them suitable for a range of organic electronic applications. The incorporation of this compound into conjugated polymer chains can influence their electronic properties, solubility, and solid-state packing.

The bromine atoms in the polymer backbone can be used to tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels through their electron-withdrawing inductive effect. This tuning is crucial for optimizing the charge injection and transport properties in an OLED device. Furthermore, the bromine atoms can be a site for introducing bulky side chains via PSM to prevent aggregation-caused quenching of luminescence, a common issue in solid-state emissive materials.

Organic Field-Effect Transistors (OFETs) are key components of flexible and printed electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used in the active layer. Polymers derived from this compound could potentially be used as the active material in p-type OFETs, where the amine groups would facilitate hole transport.

The planarity of the polymer backbone and the degree of intermolecular π-π stacking in the solid state are critical for achieving high charge carrier mobility. The substitution pattern of the this compound monomer can influence the polymer's conformation and its ability to self-assemble into ordered domains. The bromine atoms could be strategically replaced with other functional groups through polymerization of a modified monomer or post-polymerization modification to fine-tune the polymer's morphology and, consequently, its OFET performance. For instance, the introduction of long alkyl chains can improve solubility and promote self-assembly.

Table 3: Predicted Electronic Properties and Device Performance of a Hypothetical Polymer Derived from this compound for Organic Electronics
PropertyPredicted ValueRelevance to Organic Electronics
HOMO Energy Level-5.4 eVDetermines the efficiency of hole injection from the anode.
LUMO Energy Level-2.8 eVAffects electron injection and transport, and the overall band gap.
Hole Mobility (in an OFET)10⁻³ - 10⁻² cm²/VsA key parameter for the performance of p-type transistors.
Electroluminescence Quantum Efficiency (in an OLED)~5%Indicates the efficiency of light emission.

Application in Photovoltaic Systems and Organic Solar Cells

There is currently a lack of specific research detailing the direct application of this compound in photovoltaic systems or organic solar cells. However, the broader class of aromatic diamines is integral to the development of organic photovoltaic materials. They are often used as building blocks for synthesizing conjugated polymers and small molecules that serve as the active layer in organic solar cells, responsible for light absorption and charge transport. The electron-donating nature of the amine groups and the potential for tuning electronic properties through the inclusion of bromine atoms make diamine derivatives promising candidates for these applications. Further research would be necessary to explore the potential of this compound in this field and to determine its specific performance characteristics.

Precursor in the Synthesis of Functional Dyes and Pigments

Aromatic diamines are fundamental precursors in the synthesis of a wide variety of dyes and pigments, including azo dyes and high-performance pigments. The amine groups can be readily diazotized and coupled with other aromatic compounds to create a vast color palette. While there is no specific information available on the use of this compound for this purpose, its structure is amenable to such chemical transformations. The bromine substituents on the aromatic ring could influence the final color and properties of the resulting dyes, potentially enhancing their lightfastness, thermal stability, and chemical resistance.

Development of Novel Polymeric Materials and Advanced Coatings

The most probable application for this compound lies in the synthesis of novel polymeric materials, particularly high-performance polymers such as aramids (aromatic polyamides) and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and protective coatings.

Aromatic diamines react with diacid chlorides to form polyamides or with dianhydrides to form polyimides. The rigid structure of the benzene ring in this compound would contribute to the thermal stability and mechanical strength of the resulting polymer chains. The bromine atoms could further enhance these properties, particularly flame retardancy, as halogenated compounds are known to act as flame retardants.

Polymer ClassPotential MonomerPotential Properties of Resulting Polymer
AramidsTerephthaloyl chloride, Isophthaloyl chlorideHigh thermal stability, excellent mechanical strength, inherent flame retardancy
PolyimidesPyromellitic dianhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydrideExceptional thermal resistance, good dielectric properties, chemical inertness

Further empirical research is required to synthesize and characterize polymers derived from this compound to validate these potential applications and to fully understand the structure-property relationships.

Role of 4,6 Dibromobenzene 1,3 Diamine in Biomedical and Agrochemical Research

Intermediate in the Synthesis of Pharmaceutical Compounds

The 1,3-diamine structural moiety is a key feature in many biologically active molecules. researchgate.netresearchgate.netnih.gov The presence of this functional group in 4,6-Dibromobenzene-1,3-diamine makes it a promising starting material for the synthesis of new pharmaceutical compounds. The bromine atoms on the aromatic ring further enhance its utility, allowing for a variety of cross-coupling reactions to introduce additional chemical diversity.

The synthesis of novel bioactive molecules is a cornerstone of pharmaceutical research. Intermediates like this compound can be utilized to create libraries of new chemical entities for screening against various biological targets. The two amine groups can be readily derivatized to form amides, sulfonamides, or ureas, while the bromine atoms can participate in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings to form carbon-carbon or carbon-nitrogen bonds. This allows for the systematic exploration of the chemical space around the dibrominated diamine core, potentially leading to the discovery of new therapeutic agents.

While direct examples of pharmaceuticals synthesized from this compound are scarce in the literature, the general importance of the 1,3-diamine scaffold is well-established. researchgate.netresearchgate.net For instance, the development of various bioactive heterocyclic compounds often relies on the use of diamine precursors. dntb.gov.ua

Potential Bioactive Scaffolds from this compound Potential Therapeutic Areas
Substituted BenzimidazolesAntiviral, Anticancer, Antihypertensive
Poly-substituted QuinoxalinesAntibacterial, Antidepressant
Novel Heterocyclic SystemsKinase Inhibitors, Protease Inhibitors

This table presents hypothetical bioactive scaffolds that could be synthesized from this compound based on the known reactivity of its functional groups and the therapeutic applications of the resulting compound classes.

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. The defined substitution pattern of this compound provides a rigid framework for conducting systematic SAR studies. By methodically modifying the amine and bromo substituents, researchers can probe the interactions of the resulting molecules with their biological targets.

For example, a study on a series of m-diaminobenzene derivatives demonstrated that the nature of the alkyl substituent on the benzene (B151609) ring significantly influenced their mutagenic activity. nih.gov This highlights the importance of substituent effects on the biological properties of such compounds. Although this study did not specifically involve this compound, it underscores the principle of how modifications to a core diamine structure can impact biological outcomes.

Modification Site Potential Impact on Biological Activity
Amine Groups (N-alkylation, acylation)Altering solubility, hydrogen bonding capacity, and metabolic stability.
Bromo Groups (Substitution via cross-coupling)Modifying steric bulk, electronic properties, and target binding affinity.

This table illustrates how systematic modifications to the this compound core can be used to explore structure-activity relationships.

Precursor for Advanced Agrochemicals (e.g., Pesticides, Herbicides)

The structural features of this compound also make it an interesting candidate for the synthesis of novel agrochemicals. The presence of halogen atoms is a common feature in many pesticides and herbicides, often enhancing their efficacy and metabolic stability. The diamine functionality provides a handle for introducing further diversity to tune the biological activity and selectivity.

The development of new agrochemicals with improved efficacy is a continuous effort to address challenges such as pest resistance and the need for lower application rates. By using this compound as a scaffold, it is conceivable to design new molecules with unique modes of action. For instance, the herbicide Prodiamine, which is a substituted dinitro-trifluoromethyl-benzene-1,3-diamine, acts by inhibiting microtubule formation in susceptible plants. nih.gov While not a direct derivative, the structural similarity suggests that the 1,3-diamine core can be a foundation for potent herbicides.

Potential Agrochemical Class Potential Mode of Action
Novel Dinitroaniline AnalogsInhibition of cell division
Substituted Phenylurea HerbicidesInhibition of photosynthesis
Halogenated BenzoylureasChitin synthesis inhibition in insects

This table outlines potential classes of agrochemicals that could be developed from a this compound precursor and their potential modes of action.

A critical aspect of modern agrochemical design is to ensure high selectivity towards the target pest or weed while minimizing the impact on non-target organisms and the environment. The ability to fine-tune the chemical structure of derivatives of this compound allows for the optimization of these properties. By carefully selecting the substituents introduced at the amine and bromo positions, it may be possible to enhance the compound's degradation in the environment and reduce its toxicity to beneficial insects, aquatic life, and mammals.

The development of selective agrochemicals often involves a deep understanding of the biochemical differences between the target and non-target species. The versatile chemistry of this compound would allow for the creation of a diverse set of compounds to screen for such selective activity.

Lack of Publicly Available Research Hinders Comprehensive Analysis of this compound in Coordination Chemistry

A thorough review of scientific literature reveals a significant gap in the chemical research concerning the coordination and supramolecular chemistry of the compound this compound. Despite extensive searches for data on its metal complexation, formation of macrocyclic systems, and self-assembly principles, no specific studies detailing these aspects for this particular diamine were identified.

The intended focus of this article was to explore the rich and complex behaviors of this compound as a ligand in coordination chemistry. The planned sections were to cover the synthesis and structural characterization of its metal complexes, its role in the formation of macrocyclic and polyazamacrocyclic systems, and the principles governing its self-assembly into supramolecular architectures. However, the absence of published research, including experimental data, structural analyses (such as X-ray crystallography), and spectroscopic characterization for complexes or assemblies involving this specific compound, makes it impossible to provide a scientifically accurate and detailed account as outlined.

While research exists for related compounds, such as other halogenated phenylenediamines or non-brominated m-phenylenediamine, extrapolation of their properties to this compound would be speculative and scientifically unsound. The specific placement of the bromo-substituents at the 4 and 6 positions, and the amino groups at the 1 and 3 positions, would impart unique steric and electronic properties that would significantly influence its behavior as a ligand. These unique characteristics cannot be accurately predicted without direct experimental evidence.

Consequently, until research focusing on the coordination chemistry and supramolecular assemblies of this compound is conducted and published, a comprehensive and authoritative article on this specific subject cannot be generated.

Computational and Theoretical Investigations of 4,6 Dibromobenzene 1,3 Diamine and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. For 4,6-Dibromobenzene-1,3-diamine, DFT calculations can provide a wealth of information about its molecular structure, stability, and reactivity.

By employing functionals such as B3LYP with appropriate basis sets (e.g., 6-311G**), the optimized geometry of the molecule can be determined with high precision. nih.gov These calculations typically reveal a nearly planar structure for the benzene (B151609) ring, with the amino and bromo substituents causing minor deviations. The bond lengths and angles obtained from these calculations are crucial for understanding the steric and electronic effects of the substituents.

A key aspect of DFT analysis is the examination of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy corresponds to its electron-accepting ability. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity. For this compound, the amino groups are expected to significantly raise the HOMO energy, while the bromine atoms will have a more modest effect on the LUMO.

Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, are invaluable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In this compound, the regions around the nitrogen atoms of the amino groups are expected to exhibit negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups and the regions around the bromine atoms will likely show positive electrostatic potential.

Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)

PropertyValueUnit
HOMO Energy-5.87eV
LUMO Energy-0.98eV
HOMO-LUMO Gap4.89eV
Dipole Moment2.15Debye
Ionization Potential6.23eV
Electron Affinity0.76eV

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar aromatic diamines.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations are particularly useful for exploring the conformational landscape and understanding intermolecular interactions of this compound in different environments, such as in solution or in the solid state.

Conformational analysis of the amino groups is a key focus of MD simulations for this molecule. The rotation around the C-N bonds can be studied to determine the preferred orientations of the -NH2 groups relative to the benzene ring. These simulations can reveal the energy barriers associated with these rotations and the most stable conformers.

Furthermore, MD simulations can be used to investigate the intermolecular interactions that govern the bulk properties of this compound. Hydrogen bonding between the amino groups of neighboring molecules is expected to be a dominant intermolecular force. The simulations can provide detailed information about the geometry, strength, and lifetime of these hydrogen bonds. The bromine atoms can also participate in halogen bonding, a weaker but significant non-covalent interaction. Understanding these interactions is crucial for predicting crystal packing and solubility.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can also provide insights into solvation effects. The radial distribution functions calculated from these simulations can show the arrangement of solvent molecules around the solute and help to quantify the extent of solvation.

Mechanistic Predictions for Organic Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of organic reactions. For this compound, theoretical calculations can be used to predict its reactivity in various transformations and to understand the underlying reaction pathways.

For instance, the amine functionalities make this compound a candidate for reactions such as diazotization, acylation, and alkylation. DFT calculations can be employed to model the transition states and intermediates of these reactions. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. mdpi.com

The bromine atoms on the aromatic ring can undergo nucleophilic aromatic substitution, although the presence of the activating amino groups complicates the reactivity pattern. Theoretical studies can help to predict the regioselectivity of such reactions and assess the feasibility of substituting the bromine atoms with other functional groups.

Furthermore, computational methods can be used to explore the potential of this compound as a monomer in polymerization reactions. By modeling the reaction of the diamine with a suitable comonomer, the energetics of the polymerization process can be evaluated, and the properties of the resulting polymer can be predicted.

Theoretical Insights into Photophysical and Electronic Properties

The photophysical and electronic properties of this compound can be investigated using time-dependent DFT (TD-DFT) and other advanced computational methods. These calculations provide insights into how the molecule interacts with light and its potential for use in optoelectronic applications.

TD-DFT calculations can predict the electronic absorption spectrum of the molecule, showing the wavelengths of light it absorbs and the corresponding electronic transitions. nih.gov The presence of the amino groups is expected to cause a red-shift in the absorption spectrum compared to unsubstituted benzene, moving the absorption maxima to longer wavelengths. The nature of the electronic transitions, such as π-π* or n-π* transitions, can also be characterized.

The fluorescence properties of this compound can also be studied computationally. By calculating the energies of the excited states and the transition probabilities, the emission spectrum and quantum yield can be estimated. The influence of the heavy bromine atoms on the photophysical properties is of particular interest, as they can promote intersystem crossing and potentially lead to phosphorescence.

Beyond linear optical properties, computational methods can also be used to predict the nonlinear optical (NLO) properties of this compound and its derivatives. The first and second hyperpolarizabilities can be calculated to assess the potential of these molecules for applications in areas such as frequency doubling and optical switching. The combination of electron-donating amino groups and the aromatic ring can give rise to significant NLO responses.

Table 2: Predicted Photophysical Properties of this compound (Hypothetical TD-DFT Data)

PropertyPredicted Value
Maximum Absorption Wavelength (λmax)310 nm
Molar Absorptivity (ε) at λmax8,500 L mol⁻¹ cm⁻¹
Major Electronic Transitionπ → π*
Fluorescence Emission Wavelength380 nm
First Hyperpolarizability (β)5.2 x 10⁻³⁰ esu

Note: The data in this table is hypothetical and intended for illustrative purposes, based on typical values for similar aromatic diamines.

Advanced Spectroscopic Characterization Techniques for 4,6 Dibromobenzene 1,3 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 4,6-Dibromobenzene-1,3-diamine, ¹H NMR spectroscopy is used to identify the hydrogen atoms (protons) on the benzene (B151609) ring. Due to the molecule's symmetry, two distinct signals are expected for the aromatic protons. The proton at position 2, situated between the two amino groups, would appear as one signal, while the proton at position 5, located between the two bromine atoms, would produce a second, distinct signal. The chemical shifts (δ) of these protons are influenced by the electron-donating effects of the amino groups and the electron-withdrawing effects of the bromine atoms.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. For this compound, six distinct signals would be anticipated, corresponding to each of the six carbon atoms in the benzene ring, as they each reside in a unique chemical environment. The carbon atoms bonded to the amino groups (C1, C3) would be shielded, appearing at a lower chemical shift, whereas the carbons bonded to the bromine atoms (C4, C6) would be deshielded, shifting to a higher chemical shift value.

Predicted NMR Data for this compound

TechniqueNucleusPredicted Chemical Shift (ppm)Description
¹H NMRH-2~6.5-7.0Proton between two amino groups
¹H NMRH-5~7.0-7.5Proton between two bromine atoms
¹³C NMRC-1, C-3~140-150Carbons attached to amino groups
¹³C NMRC-4, C-6~100-110Carbons attached to bromine atoms
¹³C NMRC-2~105-115Carbon between two amino groups
¹³C NMRC-5~125-135Carbon between two bromine atoms

Mass Spectrometry (MS) for Molecular Fingerprinting and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₆H₆Br₂N₂), the mass spectrum would exhibit a distinctive molecular ion peak cluster. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Consequently, the molecular ion (M⁺) will appear as a triplet of peaks:

[M]⁺: Containing two ⁷⁹Br atoms.

[M+2]⁺: Containing one ⁷⁹Br and one ⁸¹Br atom.

[M+4]⁺: Containing two ⁸¹Br atoms.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1. This characteristic pattern provides a clear fingerprint for the presence of two bromine atoms in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental formula with high accuracy.

Under electron ionization (EI), the molecule would also undergo fragmentation, yielding smaller, charged fragments. The analysis of these fragments provides valuable clues about the molecule's structure, such as the loss of bromine atoms or amino groups.

Expected Mass Spectrometry Data

m/z ValueIonDescriptionExpected Relative Intensity
264[C₆H₆⁷⁹Br₂N₂]⁺Molecular ion with two ⁷⁹Br isotopes~1
266[C₆H₆⁷⁹Br⁸¹BrN₂]⁺Molecular ion with one ⁷⁹Br and one ⁸¹Br~2
268[C₆H₆⁸¹Br₂N₂]⁺Molecular ion with two ⁸¹Br isotopes~1

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations, such as stretching and bending of bonds. The resulting spectra serve as a unique "vibrational fingerprint" for the compound.

Key vibrational modes for this compound include:

N-H Stretching: The two primary amine (-NH₂) groups will give rise to characteristic symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region.

C-H Aromatic Stretching: Vibrations from the C-H bonds on the benzene ring are expected to appear around 3000-3100 cm⁻¹.

C=C Aromatic Stretching: The stretching of the carbon-carbon double bonds within the benzene ring produces signals in the 1450-1600 cm⁻¹ range.

N-H Bending: The scissoring vibration of the -NH₂ groups typically occurs around 1600 cm⁻¹.

C-N Stretching: These vibrations are usually found in the 1250-1350 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond stretches will appear in the fingerprint region of the spectrum, generally between 500-700 cm⁻¹.

Characteristic Vibrational Frequencies

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)
N-H Stretch-NH₂3300 - 3500
C-H Aromatic StretchAr-H3000 - 3100
N-H Bend-NH₂1580 - 1650
C=C Aromatic StretchAr C=C1450 - 1600
C-N StretchAr-NH₂1250 - 1350
C-Br StretchAr-Br500 - 700

X-ray Crystallography for Solid-State Structural Determination of Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While obtaining suitable single crystals of this compound itself can be challenging, the technique is invaluable for characterizing its derivatives.

When this compound is used as a building block in the synthesis of more complex molecules, such as polymers, ligands for metal complexes, or pharmaceutical intermediates, X-ray crystallography can confirm the final structure. The analysis of a derivative's crystal structure provides precise bond lengths, bond angles, and torsion angles. It also reveals intermolecular interactions, such as hydrogen bonding involving the amine groups, and π-π stacking of the aromatic rings, which govern the packing of molecules in the solid state.

For instance, a crystallographic study of a co-crystal or a salt formed from this compound would confirm the connectivity and reveal the supramolecular architecture. A related compound, 4,6-Dinitrobenzene-1,3-diamine, has been studied by X-ray diffraction, showing an almost planar molecular structure stabilized by intramolecular hydrogen bonds. nih.gov Similar analyses of derivatives of the title compound would provide critical insights into its solid-state behavior and interaction patterns.

Future Research Trajectories and Undiscovered Potentials

Exploration of Sustainable and Green Synthetic Methodologies

The chemical industry's shift towards sustainability necessitates the development of environmentally benign synthetic routes for key building blocks like 4,6-Dibromobenzene-1,3-diamine. Future research will likely prioritize methodologies that minimize waste, reduce energy consumption, and utilize less hazardous reagents.

Key areas of exploration include:

Alternative Brominating Agents: Traditional bromination often involves liquid bromine, which is highly toxic and corrosive. Research is moving towards safer and more efficient alternatives. One promising approach is the use of sodium bromide in conjunction with an oxidant like hydrogen peroxide, a route that is safer, more environmentally friendly, and offers high regioselectivity. google.com Another alternative to hazardous reagents like N-bromosuccinimide (NBS) is 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), which is a cheaper and convenient option for the bromination of electron-rich aromatic compounds. organic-chemistry.org

Green Solvents and Catalysts: The development of syntheses that proceed in eco-friendly solvents, such as water, or under solvent-free conditions is a major goal. digitellinc.comrsc.org The use of reusable solid acid catalysts, for instance, can replace traditional corrosive liquid acids, simplifying purification and reducing waste. rsc.org Research into magnetic solid acid catalysts that can be easily recovered and reused represents a significant step towards greener chemical processes. rsc.org

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the potential for process automation. mdpi.com Developing a continuous flow synthesis for this compound could lead to a more efficient, scalable, and safer manufacturing process. mdpi.com

Renewable Feedstocks: A long-term goal for sustainable chemistry is the production of aromatic compounds from renewable resources like lignocellulose, which is the most abundant raw material on Earth. europa.eu Research projects are focused on creating novel catalytic pathways to convert biomass-derived platform chemicals into valuable amines, which could eventually provide a sustainable route to precursors for compounds like this compound. europa.eursc.org

Table 1: Comparison of Synthetic Methodologies for Aromatic Bromination
MethodReagentsAdvantagesChallenges
Traditional BatchLiquid Bromine, Acetic AcidEstablished methodologyHazardous reagents, corrosive conditions, potential for polybrominated by-products
Green BatchNaBr/H₂O₂, Solid Acid Catalyst, Water/Solvent-freeIncreased safety, reduced waste, catalyst recyclability, environmentally benignOptimization of reaction conditions, catalyst stability
Continuous FlowVarious (adapted for flow)High efficiency, enhanced safety, scalability, automationReactor design, capital investment

Expansion into Emerging Functional Materials and Technologies

The unique arrangement of two amine and two bromine substituents on the benzene (B151609) ring makes this compound a highly versatile building block for a new generation of functional materials.

High-Performance Polymers: Aromatic diamines are essential monomers for high-performance polymers like polyimides and polyamides. consensus.app The specific 1,3-diamine (meta) configuration of this molecule can impart improved solubility and processing characteristics to the resulting polymers, while the bromine atoms can enhance flame retardancy and increase the refractive index. Future work will involve synthesizing and characterizing new polymers derived from this diamine to explore their thermal stability, mechanical strength, and optical properties for applications in microelectronics and aerospace. kpi.ua

Organic Electronics: The design of novel organic semiconductors is fundamental to advancing organic electronics. rsc.org The structure of this compound provides a scaffold that can be elaborated through cross-coupling reactions at the bromine positions to create extended π-conjugated systems. nbinno.com These materials could be investigated for their charge transport properties in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The interplay between the electron-donating amine groups and the modifiable bromine positions allows for fine-tuning of the material's electronic energy levels. rsc.orgresearchgate.net

Porous Organic Polymers (POPs) and Metal-Organic Frameworks (MOFs): The rigid structure and reactive sites of this diamine make it an excellent candidate for constructing porous materials. The amine groups can be used to form linkages in POPs, while the bromine atoms can serve as reactive handles for post-synthetic modification. These materials could be explored for applications in gas storage, separation, and catalysis.

In-depth Mechanistic Studies and Reaction Engineering

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic protocols and designing new transformations.

Regioselectivity in Functionalization: Investigating the factors that control the regioselectivity of reactions at the two amine and two bromine sites is essential. Mechanistic studies using kinetic analysis, isotopic labeling, and computational modeling can provide insights into the electronic and steric effects that govern reactivity, enabling the selective synthesis of complex derivatives.

Polymerization Kinetics: For its application in polymer science, studying the kinetics of polymerization reactions involving this diamine is critical. Understanding how its structure affects polymerization rates and the final polymer properties will allow for better control over material characteristics such as molecular weight and polydispersity. nbinno.com

Advanced Process Control: Implementing advanced reaction engineering principles, including real-time monitoring using spectroscopic techniques (e.g., in-situ FT-IR or Raman), can lead to more robust and reproducible synthetic processes. This is particularly relevant for scaling up production while maintaining high purity and yield.

Integration with Chemoinformatics and Machine Learning for Predictive Design

Chemoinformatics and machine learning (ML) are transforming materials discovery by enabling the prediction of properties and the acceleration of the design cycle. medium.comacs.org These computational tools are especially valuable for exploring the potential of novel molecules like this compound before extensive laboratory synthesis.

Predictive Property Modeling: Machine learning algorithms can be trained on existing materials databases to develop quantitative structure-property relationship (QSPR) models. drugdesign.orglongdom.org These models can predict the physical, thermal, and electronic properties of polymers and other materials derived from this compound, guiding experimental efforts toward the most promising candidates. osti.govijisae.org

High-Throughput Virtual Screening: By computationally generating libraries of virtual compounds based on the this compound scaffold, researchers can use ML models to rapidly screen for molecules with desired properties for specific applications, such as optimal electronic band gaps for semiconductors or high thermal stability for polymers. acs.org

Inverse Design: Advanced ML techniques, including generative models, can be employed for inverse design. osti.gov In this approach, the desired material properties are specified, and the algorithm proposes novel molecular structures, potentially incorporating the this compound core, that are predicted to exhibit those properties. This shifts the paradigm from trial-and-error discovery to goal-oriented design.

Table 2: Application of Chemoinformatics and Machine Learning in Materials Design
TechniqueDescriptionApplication for this compound
QSPR ModelingDevelops correlations between molecular structure and material properties. drugdesign.orgPredicting Tg, tensile strength, and dielectric constant of derived polyimides.
Virtual ScreeningComputationally screens large libraries of virtual molecules for desired properties.Identifying optimal derivatives for organic semiconductor applications.
Generative ModelsProposes new molecular structures based on a set of desired target properties.Designing novel flame-retardant polymers or dye molecules.

Q & A

Q. What are the optimal synthetic routes for 4,6-dibromobenzene-1,3-diamine, and how can reaction conditions be adjusted to improve yield and purity?

A multistep synthesis approach is typically employed, starting from brominated aniline derivatives. For example, reductive amination or coupling reactions using palladium catalysts (e.g., Suzuki-Miyaura) may be adapted for introducing bromine substituents. Evidence from analogous diamine syntheses suggests that reaction conditions (solvent polarity, temperature, and stoichiometry of brominating agents) significantly influence regioselectivity . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (using ethanol/water mixtures) is critical to isolate the product. Monitoring by TLC and confirming purity via HPLC (>98%) is recommended.

Q. How can the purity and structural integrity of this compound be validated experimentally?

Combine complementary analytical techniques:

  • Elemental analysis to confirm C, H, N, and Br content.
  • ¹H/¹³C NMR spectroscopy to verify substituent positions. For brominated aromatics, characteristic splitting patterns (e.g., para-bromine coupling) and chemical shifts (δ ~7.0–7.5 ppm for aromatic protons) are critical .
  • Mass spectrometry (HRMS) to confirm molecular ion peaks and isotopic patterns (Br exhibits a 1:1 doublet for [M+2]+).
  • X-ray crystallography (if single crystals are obtainable) to resolve ambiguities in regiochemistry .

Q. What safety protocols are essential for handling this compound in laboratory settings?

While specific hazard data for this compound is limited, brominated diamines generally require:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Collect halogenated waste separately for incineration to prevent environmental release .
  • Stability testing : Monitor for decomposition under light or heat (e.g., DSC/TGA analysis) to avoid hazardous byproducts like HBr .

Advanced Research Questions

Q. How can crystallographic phase ambiguities in this compound derivatives be resolved using SHELX software?

For X-ray crystallography:

  • Structure solution : Use SHELXD (charge flipping) or SHELXS (direct methods) to generate initial phase models. Bromine’s high electron density aids in phasing .
  • Refinement : Apply SHELXL with anisotropic displacement parameters for Br atoms. Address twinning or disorder using the TWIN and PART commands.
  • Validation : Check R-factor convergence (<5%), bond-length accuracy (±0.02 Å), and residual electron density (<0.5 eÅ⁻³) .

Q. What strategies mitigate competing side reactions during the synthesis of this compound-based polymers or coordination complexes?

  • Protecting groups : Temporarily block amine functionalities using tert-butoxycarbonyl (Boc) groups to prevent undesired crosslinking .
  • Catalyst selection : For coordination chemistry, use transition metals (e.g., Cu²⁺, Zn²⁺) that favor octahedral geometries, reducing steric clashes with bulky bromine substituents .
  • Kinetic control : Lower reaction temperatures (0–5°C) and slow reagent addition rates to suppress oligomerization .

Q. How can computational modeling (DFT/MD) predict the reactivity or electronic properties of this compound?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Bromine’s electron-withdrawing effect lowers HOMO energy, enhancing oxidative stability .
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMF, THF) to optimize solubility for crystallization.
  • Docking studies : Model interactions with biological targets (e.g., enzymes) if the compound is explored for antimicrobial activity .

Q. How should contradictory spectral data (e.g., NMR vs. elemental analysis) be resolved during characterization?

  • Cross-validation : Repeat experiments under standardized conditions (e.g., deuterated solvent purity, drying time for elemental analysis).
  • Alternative techniques : Use XPS to confirm bromine content or IR spectroscopy to detect amine stretching vibrations (~3300 cm⁻¹) .
  • Impurity profiling : Conduct LC-MS to identify side products (e.g., dehalogenated derivatives) that may skew results .

Methodological Tables

Q. Table 1. Key Analytical Parameters for this compound

TechniqueCritical ParametersExpected Outcomes
¹H NMR (DMSO-d6)δ 6.8–7.2 (aromatic H), δ 4.5–5.0 (NH₂, broad)Confirms aromatic substitution pattern
X-ray CrystallographySpace group, R-factor, Br-Br distance (~3.5 Å)Resolves regiochemistry and crystal packing
HRMS (ESI+)[M+H]+ at m/z 294.88 (²⁷Br/⁸¹Br isotopic pattern)Validates molecular formula (C₆H₆Br₂N₂)

Q. Table 2. Common Synthetic Challenges and Solutions

ChallengeSolutionReference
Low regioselectivityUse directing groups (e.g., nitro) prior to bromination
Poor crystallizationAdd antisolvents (e.g., hexane) or use slow evaporation
Air-sensitive intermediatesConduct reactions under N₂/Ar atmosphere

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